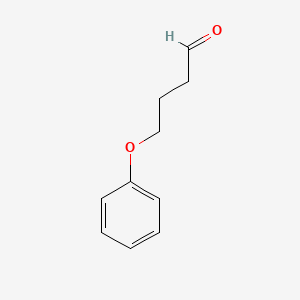
4-Phenoxybutanal
Übersicht
Beschreibung
4-Phenoxybutanal is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Photocatalytic Organic Synthesis
4-Phenoxybutanal is involved in photocatalytic organic synthesis. A study using NMR explored the semiconductor photocatalytic (SPC) C-C coupling of phenoxyacetic acid with acrylamide, resulting in the formation of 4-phenoxybutanamide (Mills & O’Rourke, 2014). This research highlights the utility of this compound in catalytic processes and synthesis of organic compounds (Mills & O’Rourke, 2014).
2. Environmental Impact and Degradation
Phenoxy compounds, including this compound, are extensively used in herbicides and can impact the environment. Studies on the degradation and biological agents involved in the decomposition of phenoxy herbicides provide insights into the environmental fate of these compounds. Research indicates that biological decomposition by bacteria and fungi, particularly white-rot basidiomycetes, plays a significant role in the breakdown of phenoxy herbicides like this compound (Serbent et al., 2019) (Serbent et al., 2019).
3. Biochemical Mechanisms and Toxicology
Understanding the toxicology and biochemical pathways of phenoxy compounds, including this compound, is crucial for assessing their environmental and health impacts. Studies have investigated the toxicological properties of phenoxy herbicides, providing insights into their metabolic pathways and potential health risks (Bus & Hammond, 2007) (Bus & Hammond, 2007).
4. Plastic Component Interactions
The interactions of phenoxy compounds with plastic components are significant, especially in terms of their effects on various receptors. Research on how components like this compound affect receptors such as the aryl hydrocarbon and androgen receptor provides insights into their biological impact (Krüger et al., 2008) (Krüger et al., 2008).
5. Medical and Pharmaceutical Applications
Research into the pharmaceutical properties of related phenoxy compounds suggests potential applications in biomedicine. For example, studies on low molecular weight oligo-hydroxyalkanoates, which include structures similar to this compound, demonstrate their potential in various medical applications due to their biocompatibility (Roman et al., 2020) (Roman et al., 2020).
Wirkmechanismus
Target of Action
It is known that phenoxy compounds often interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of 4-Phenoxybutanal is currently unknown due to the lack of specific research on this compound. Phenoxy compounds are known to have antibacterial properties and are effective against certain strains of bacteria . It’s possible that this compound may share similar properties, but this needs to be confirmed through further studies.
Biochemical Pathways
Phenoxy compounds are known to interact with various biochemical pathways, influencing the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion These properties greatly influence the bioavailability and overall effect of a compound
Result of Action
Based on the known properties of similar phenoxy compounds, it can be hypothesized that this compound may have antimicrobial or other biological effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C . .
Biochemische Analyse
Biochemical Properties
4-Phenoxybutanal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of this compound, as it facilitates its conversion into more stable compounds. Additionally, this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. It can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular stress responses and promoting cell survival. At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. These threshold effects are crucial for determining the safe and effective use of this compound in biomedical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It is metabolized by aldehyde dehydrogenase, which converts it into 4-Phenoxybutanoic acid. This metabolic conversion is essential for the detoxification and elimination of this compound from the body. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for understanding the compound’s overall distribution and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. These localization patterns are essential for understanding how this compound exerts its effects on cellular processes and functions .
Eigenschaften
IUPAC Name |
4-phenoxybutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQANRYVCXWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515973 | |
| Record name | 4-Phenoxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19790-62-6 | |
| Record name | 4-Phenoxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


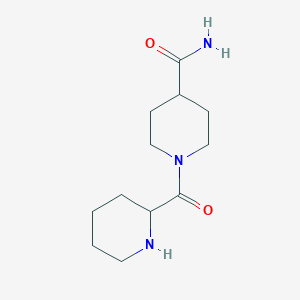
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)
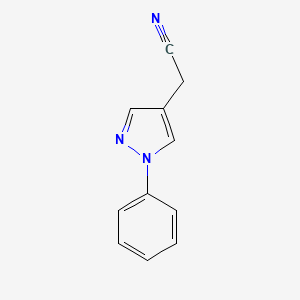

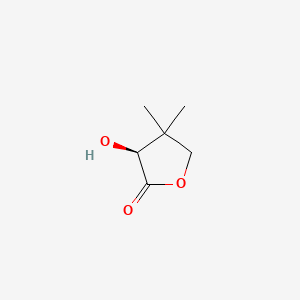
![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)
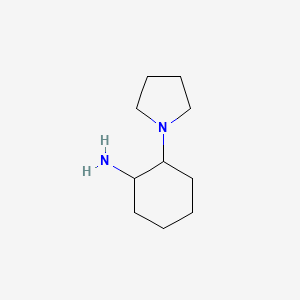

![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)

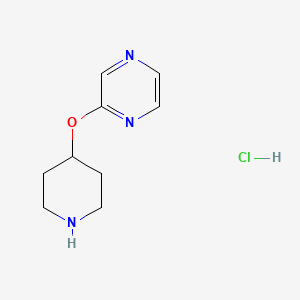
![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)


